![molecular formula C17H18FNO3S B6375388 3-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% CAS No. 1261963-13-6](/img/structure/B6375388.png)
3-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%
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Overview
Description
3-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol (95%) is a synthetic compound with a variety of applications in scientific research. It is a small molecule that can be used as a model compound to study the pharmacological effects of drugs and other molecules. 3-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol (95%) is also known as FSPP and has been used in a variety of laboratory experiments as a tool for studying the biochemical and physiological effects of drugs.
Scientific Research Applications
3-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol (95%) has been used in a variety of scientific research applications. FSPP has been used to study the pharmacological effects of drugs and other molecules, as well as to study the biochemical and physiological effects of drugs. FSPP has also been used in a variety of laboratory experiments as a tool for studying the biochemical and physiological effects of drugs.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol (95%) is not fully understood. However, it is believed that FSPP binds to certain receptors in the body, which then results in a variety of biochemical and physiological effects. The exact mechanism of action is still being studied, and further research is needed to fully understand how FSPP works.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol (95%) have been studied in a variety of laboratory experiments. FSPP has been shown to have a variety of effects on the body, including the inhibition of certain enzymes, the modulation of certain receptors, and the stimulation of certain pathways. FSPP has also been shown to have a variety of effects on the brain, including the modulation of certain neurotransmitters and the inhibition of certain receptors.
Advantages and Limitations for Lab Experiments
The use of 3-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol (95%) in laboratory experiments has a number of advantages and limitations. One of the advantages of using FSPP in laboratory experiments is that it is relatively easy to synthesize and is readily available. FSPP is also a small molecule, which makes it easier to study the biochemical and physiological effects in a controlled environment. However, one of the limitations of using FSPP in laboratory experiments is that the exact mechanism of action is still not fully understood.
Future Directions
There are a variety of potential future directions for the use of 3-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol (95%). One potential future direction is the use of FSPP as a tool for studying the pharmacological effects of drugs and other molecules. Additionally, FSPP could be used to study the biochemical and physiological effects of drugs, as well as to develop new drugs and treatments. Finally, FSPP could be used as a tool for studying the biochemical and physiological effects of various diseases, such as cancer and Alzheimer’s disease.
Synthesis Methods
The synthesis of 3-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol (95%) can be achieved through a multi-step process. The first step involves the synthesis of a substituted piperidine, which is then reacted with a fluoro-substituted phenol. The reaction of the two compounds results in the formation of FSPP. The synthesis of FSPP requires the use of a variety of reagents, including sodium hydroxide, sodium sulfite, and hydrochloric acid.
properties
IUPAC Name |
3-fluoro-5-(4-piperidin-1-ylsulfonylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3S/c18-15-10-14(11-16(20)12-15)13-4-6-17(7-5-13)23(21,22)19-8-2-1-3-9-19/h4-7,10-12,20H,1-3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXMOTUQTTVWJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684597 |
Source
|
Record name | 5-Fluoro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol | |
CAS RN |
1261963-13-6 |
Source
|
Record name | 5-Fluoro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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